Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (DMAPS) is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines. Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit and feature interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility. Based upon these properties, polysulfobetaines are useful in many biomedical applications such as drug delivery and drug formulation.

Brand Name: Vulcanchem
CAS No.: 3637-26-1
VCID: VC20877690
InChI: InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3
SMILES: CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-]
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide

CAS No.: 3637-26-1

Cat. No.: VC20877690

Molecular Formula: C11H21NO5S

Molecular Weight: 279.36 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-sulphopropyl)ammonium hydroxide - 3637-26-1

Specification

Description [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide (DMAPS) is a hygroscopic, zwitterionic monomer used in the synthesis of polysulfobetaines. Polysulfobetaines are electrically neutral polymers that contain both cationic and anionic groups within a single monomer unit and feature interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility. Based upon these properties, polysulfobetaines are useful in many biomedical applications such as drug delivery and drug formulation.

CAS No. 3637-26-1
Molecular Formula C11H21NO5S
Molecular Weight 279.36 g/mol
IUPAC Name 3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
Standard InChI InChI=1S/C11H21NO5S/c1-10(2)11(13)17-8-7-12(3,4)6-5-9-18(14,15)16/h1,5-9H2,2-4H3
Standard InChI Key BCAIDFOKQCVACE-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-]
Canonical SMILES CC(=C)C(=O)OCC[N+](C)(C)CCCS(=O)(=O)[O-]

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